molecular formula C12H15NO3S B12705909 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid CAS No. 103182-83-8

2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid

Cat. No.: B12705909
CAS No.: 103182-83-8
M. Wt: 253.32 g/mol
InChI Key: ARLUWJUHWBBIOJ-UHFFFAOYSA-N
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Description

2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a hydroxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid typically involves the reaction of 2-hydroxyphenylacetic acid with thiazolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is usually carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazolidine ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid
  • 2-(2-Hydroxyphenyl)ethylamine
  • 4-Thiazolidinecarboxylic acid

Uniqueness

2-(2-(2-Hydroxyphenyl)ethyl)-4-thiazolidinecarboxylic acid is unique due to the presence of both a hydroxyphenyl group and a thiazolidine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

103182-83-8

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c14-10-4-2-1-3-8(10)5-6-11-13-9(7-17-11)12(15)16/h1-4,9,11,13-14H,5-7H2,(H,15,16)

InChI Key

ARLUWJUHWBBIOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)CCC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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